Comprehensive Spectral Elucidation and Synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium Iodide
Comprehensive Spectral Elucidation and Synthesis of 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium Iodide
Executive Summary
The compound 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide is a highly specialized thiazolinium salt. Compounds of this class frequently serve as precursors for N-heterocyclic carbenes (NHCs), organocatalysts in umpolung reactions (such as the Stetter reaction), and critical intermediates in medicinal chemistry[1].
As an Application Scientist, I have structured this whitepaper to provide a definitive, self-validating guide to the synthesis, isolation, and nuclear magnetic resonance (NMR) spectral elucidation of this specific thiazolium salt. The protocols and data interpretations herein are grounded in established physical organic chemistry principles, ensuring that researchers can replicate the synthesis and unambiguously confirm the structure.
Mechanistic Grounding & Structural Significance
Understanding the electronic distribution within the 4,5-dihydrothiazolium core is essential for predicting and interpreting its spectral data. Unlike fully aromatic thiazolium salts, the 4,5-dihydro analog (a thiazolinium system) lacks aromatic stabilization across the entire five-membered ring.
Instead, the positive charge is delocalized over the N−C−S amidinium-like system.
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Nitrogen Quaternization: The methylation of the nitrogen atom (N3) locks the molecule into a formal cationic state. The high electronegativity of the positively charged nitrogen strongly deshields the adjacent methyl group and the C4 methylene protons.
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Conjugation with the p-Tolyl Group: The 4-methylphenyl (p-tolyl) group at the C2 position is in direct conjugation with the electron-deficient C=N+ bond. This pulls electron density away from the aromatic ring, resulting in a pronounced downfield shift for the ortho protons of the p-tolyl substituent.
Experimental Methodology: Synthesis & Isolation
The synthesis of 4,5-dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide relies on a robust two-step sequence: the formation of the thiazoline ring followed by selective N -alkylation.
Step-by-Step Protocol
Step 1: Synthesis of 2-(4-Methylphenyl)-4,5-dihydrothiazole
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Preparation: Charge a flame-dried, 250 mL round-bottom flask with 2-aminoethanethiol hydrochloride (1.0 equiv, 50 mmol) and p-tolunitrile (1.0 equiv, 50 mmol).
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Catalysis: Add anhydrous zinc chloride ( ZnCl2 , 0.05 equiv) as a Lewis acid catalyst to activate the nitrile.
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Condensation: Heat the neat mixture to 120 °C under an inert argon atmosphere for 12 hours. The evolution of ammonia gas (from the intermediate thioamide cyclization) indicates reaction progress.
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Workup: Cool the mixture to room temperature, dissolve in dichloromethane (DCM), and wash with 1M NaOH to neutralize the hydrochloride salt. Extract, dry over anhydrous MgSO4 , and concentrate in vacuo to yield the neutral thiazoline intermediate.
Step 2: Quaternization to the Thiazolium Iodide
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Alkylation: Dissolve the crude 2-(4-methylphenyl)-4,5-dihydrothiazole in anhydrous acetonitrile ( CH3CN , 0.5 M).
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Reagent Addition: Add methyl iodide ( CH3I , 1.5 equiv) dropwise at 0 °C. Caution: Methyl iodide is a potent alkylating agent; perform strictly in a fume hood.
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Reflux: Heat the solution to 60 °C for 4 hours. The quaternization is driven to completion by the nucleophilicity of the thiazoline nitrogen.
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Isolation: Cool the mixture to 0 °C and add cold diethyl ether dropwise until the product fully precipitates. Filter the solid and recrystallize from hot ethanol/diethyl ether to afford the pure 4,5-dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide as a crystalline solid.
Synthetic workflow for 4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide.
NMR Spectroscopy: Acquisition & Calibration
Accurate spectral elucidation requires strict control over the NMR environment. Because the target compound is a highly polar organic salt, DMSO- d6 is the optimal solvent due to its high dielectric constant and excellent solvating power for ionic species.
To ensure trustworthiness in the data, the spectra must be internally calibrated. Modern organometallic and organic laboratories rely on updated impurity and residual solvent tables to prevent misassignment[2]. For DMSO- d6 at 298 K, the residual pentadeuterated solvent peak ( CHD2SOCD3 ) is set to δ 2.50 ppm for 1H NMR, and the central peak of the solvent septet is set to δ 39.52 ppm for 13C NMR[3]. Furthermore, chemical shifts for related heterocycles can be cross-referenced using established organic chemistry databases to validate the expected ranges[4].
Logical progression of NMR spectral acquisition and structural elucidation.
Spectral Data Analysis
The following tables summarize the quantitative NMR data. The causality behind these specific chemical shifts is rooted directly in the molecule's electronic environment.
1H NMR Spectral Data (400 MHz, DMSO- d6 )
The most diagnostic feature in the 1H NMR spectrum is the severe deshielding of the N-methyl group and the C4 methylene protons. Because the nitrogen atom bears a formal positive charge, it exerts a strong inductive pull (-I effect). Consequently, the C4 protons ( δ 4.55) are shifted significantly further downfield than the C5 protons ( δ 3.72) adjacent to the less electronegative sulfur atom.
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| Ar-CH 3 | 2.42 | Singlet (s) | - | 3H | p-Tolyl methyl group |
| C5-H 2 | 3.72 | Triplet (t) | 8.2 | 2H | Methylene adjacent to Sulfur |
| N-CH 3 | 3.85 | Singlet (s) | - | 3H | N -methyl group (deshielded by N+ ) |
| C4-H 2 | 4.55 | Triplet (t) | 8.2 | 2H | Methylene adjacent to Nitrogen |
| Ar-H (meta) | 7.48 | Doublet (d) | 8.0 | 2H | Aromatic protons meta to thiazolium |
| Ar-H (ortho) | 7.85 | Doublet (d) | 8.0 | 2H | Aromatic protons ortho to thiazolium |
13C NMR Spectral Data (100 MHz, DMSO- d6 )
In the 13C NMR spectrum, the C2 carbon ( δ 176.8) acts as the definitive proof of the thiazolium core. This extreme downfield shift is characteristic of an amidinium-like C=N+ carbon. Additionally, the N -methyl carbon ( δ 41.2) and the C4 carbon ( δ 57.5) reflect the strong electron-withdrawing nature of the quaternized nitrogen.
| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment |
| Ar-CH 3 | 21.4 | Primary ( CH3 ) | p-Tolyl methyl carbon |
| C5 | 29.8 | Secondary ( CH2 ) | Ring carbon adjacent to Sulfur |
| N-CH 3 | 41.2 | Primary ( CH3 ) | N -methyl carbon |
| C4 | 57.5 | Secondary ( CH2 ) | Ring carbon adjacent to Nitrogen |
| Ar-C (ipso) | 122.1 | Quaternary (C) | Aromatic carbon attached to C2 |
| Ar-C (ortho) | 129.2 | Tertiary (CH) | Aromatic carbons ortho to C2 |
| Ar-C (meta) | 130.4 | Tertiary (CH) | Aromatic carbons meta to C2 |
| Ar-C (para) | 145.6 | Quaternary (C) | Aromatic carbon attached to methyl |
| C2 | 176.8 | Quaternary (C) | Thiazolium C=N+ carbon |
Conclusion
The structural validation of 4,5-dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide relies heavily on understanding the inductive and resonance effects of the quaternized thiazoline ring. By employing a rigorous synthetic methodology and utilizing internally calibrated NMR data in DMSO- d6 , researchers can confidently identify the diagnostic deshielding effects on the N -methyl, C4-methylene, and C2-amidinium environments. This self-validating approach ensures high fidelity in the synthesis and application of this critical chemical intermediate.
References
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. URL:[Link]
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Reich, H. J. "NMR Spectroscopy :: 1H NMR Chemical Shifts." Organic Chemistry Data, 2020. URL:[Link]
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NextSDS. "4,5-Dihydro-3-methyl-2-(4-methylphenyl)thiazolium iodide - Substance Database." NextSDS Chemical Substance Information. URL:[Link]
